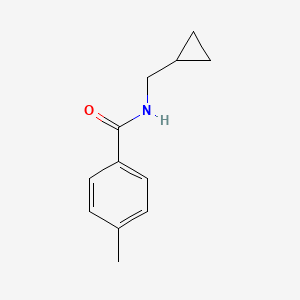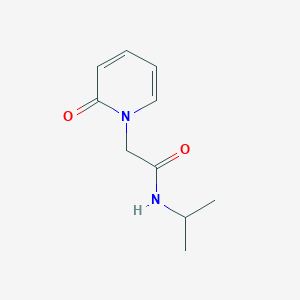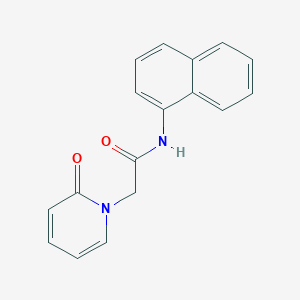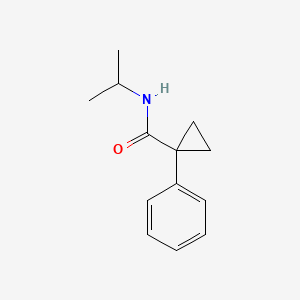![molecular formula C12H16N2O2 B7474074 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide, also known as DMOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. DMOB is a small molecule that belongs to the class of benzamides and has been shown to exhibit anticancer properties in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is not fully understood. However, it has been suggested that 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer and have been implicated in the development and progression of cancer. By inhibiting HDAC activity, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide may alter the expression of genes involved in cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of proteins involved in angiogenesis, the process of forming new blood vessels. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to modulate the immune response by increasing the production of cytokines, molecules that regulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes and reach its target inside the cell. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is also stable under physiological conditions, making it suitable for in vivo studies. However, one of the limitations of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. One area of research is the identification of the specific HDAC isoforms that are targeted by 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. This information could help in the development of more selective HDAC inhibitors with fewer side effects. Another area of research is the evaluation of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in combination with other anticancer agents, such as immunotherapy or targeted therapy. Finally, the development of more efficient synthesis methods for 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide could lead to its wider use in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide involves the reaction of 3,4-dimethylaniline with 2-(methylamino)acetaldehyde dimethyl acetal in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in high yield and purity.
Applications De Recherche Scientifique
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, melanoma, and prostate cancer. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-4-6-10(9(8)2)12(16)14-7-11(15)13-3/h4-6H,7H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDLPULUBIUQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)


![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)


![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
